molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325009
CAS No.: 868387-37-5
M. Wt: 292.47 g/mol
InChI Key: SLDZAKHBSRBYSM-UHFFFAOYSA-N
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Description

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS: 868387-37-5) is a fluorinated pyrrolo[2,3-b]pyridine derivative bearing a triisopropylsilyl (TIPS) protecting group at the 1-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are widely studied for their applications in medicinal chemistry and materials science. The TIPS group enhances stability and modulates electronic properties, making the compound valuable in cross-coupling reactions and as a synthetic intermediate . Its molecular formula is C₁₆H₂₄FN₂Si, with an exact mass of 292.1688 g/mol .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research:
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential anticancer properties. The incorporation of fluorine in heterocyclic compounds often enhances biological activity and selectivity. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, including the fluorinated variant. The results demonstrated significant inhibition of cancer cell proliferation, suggesting a mechanism involving the disruption of cell signaling pathways crucial for cancer survival .

2. Neurological Disorders:
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as Alzheimer's disease. Its potential to cross the blood-brain barrier enhances its therapeutic profile.

Case Study:
In preclinical studies, compounds related to this compound were shown to bind effectively to β-amyloid plaques, a hallmark of Alzheimer's pathology. These findings suggest that such compounds could be developed into imaging agents or therapeutic candidates .

Synthetic Chemistry

3. Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis due to its reactive silane functionality. It can be utilized in the formation of more complex molecules through various coupling reactions.

Applications in Synthesis:

  • Silane Coupling Agents: The triisopropylsilanyl group enhances solubility and stability in organic reactions.
  • Functionalization: The fluorine atom can be replaced or modified to introduce diverse functional groups, expanding the utility of the compound in synthetic pathways.

Materials Science

4. Development of Functional Materials:
Research has shown that incorporating silane compounds into polymer matrices can improve mechanical properties and thermal stability. The unique structure of this compound makes it an interesting candidate for developing advanced materials.

Case Study:
In a recent study focusing on polymer composites, the addition of silane-modified pyrrolo[2,3-b]pyridine derivatives resulted in enhanced tensile strength and thermal resistance compared to traditional polymers . This suggests potential applications in high-performance materials for aerospace and automotive industries.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives

Key structural analogs differ in substituents at the 3-, 4-, 5-, and 6-positions, as well as the presence of protective groups. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine 5-F, 1-TIPS 292.17 High stability; cross-coupling intermediate
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-phenylethynyl 337.20 Sonogashira coupling precursor; 51% yield
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine 5-Cyclohexyl 200.29 Kumada cross-coupling product; bioactive potential
4-Chloro-5-fluoro-1-TIPS-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-F, 1-TIPS 326.90 Dual halogenation; 95% purity
5-Fluoro-4-iodo-1-TIPS-1H-pyrrolo[2,3-b]pyridine 5-F, 4-I, 1-TIPS 418.36 Suzuki-Miyaura coupling precursor

Key Observations :

  • Halogenation : Bromo and iodo derivatives (e.g., ) are common intermediates in cross-coupling reactions. The iodo analog (418.36 g/mol) offers higher reactivity in Suzuki couplings compared to bromo or chloro derivatives .
  • Protective Groups : TIPS at the 1-position stabilizes the pyrrole nitrogen, preventing undesired side reactions during synthesis .

Key Observations :

  • Cross-Coupling Efficiency: Sonogashira and Kumada couplings are effective for introducing aryl/alkyl groups, with yields ranging from 51% to 75% for bromo derivatives .
  • Protection Strategies : TIPS protection is critical for NH-containing pyrrolo[2,3-b]pyridines, as seen in derivatives like 5-chloro-1-TIPS-6-(trimethylsilylethynyl)-1H-pyrrolo[2,3-b]pyridine .

Biological Activity

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 868387-37-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula: C16H25FN2Si
  • Molecular Weight: 292.47 g/mol

Structure

The compound features a pyrrolo-pyridine core, which is significant for its biological activity. The presence of the fluorine atom and the triisopropylsilyl group may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds related to pyrrolo[2,3-b]pyridine derivatives exhibit notable anticancer properties. In particular, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia cells.

Case Study: L1210 Mouse Leukemia Cells

A study evaluated the effects of related compounds on L1210 mouse leukemia cells, demonstrating potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism was suggested to involve intracellular release pathways that lead to nucleotide formation, which is critical for cellular metabolism and proliferation .

The proposed mechanism of action for this compound involves:

  • Intracellular Activation: The compound may undergo metabolic conversion within cells to yield active metabolites that inhibit DNA synthesis.
  • Nucleotide Release: Similar compounds have been shown to release nucleotides intracellularly through hydrolysis processes, enhancing their efficacy against rapidly dividing cells .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented in available literature. However, general precautions associated with handling similar chemical entities include:

  • Signal Word: Warning
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Safety Data Table

Hazard TypeDescription
Signal WordWarning
Hazard StatementsH302, H315, H319
Precautionary StatementsP501-P270-P264-P280

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine and its analogs?

The synthesis typically involves:

  • Halogenation and cross-coupling : Suzuki-Miyaura reactions using boronic acids (e.g., 3-thienylboronic acid) with halogenated pyrrolo[2,3-b]pyridine intermediates (e.g., 5-bromo-3-iodo derivatives) under Pd catalysis .
  • Silylation : Introduction of the triisopropylsilyl (TIPS) group via silyl-protecting agents (e.g., triisopropylsilyl chloride) under basic conditions. A structurally similar compound, 5-Bromo-1-(triisopropylsilyl)pyrrolo[2,3-b]pyridine, was synthesized using this method .
  • Fluorination : Selectfluor® is employed for regioselective fluorination at the 5-position, as demonstrated in the synthesis of 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine (29% yield, 70°C in acetonitrile/ethanol) .

Q. How is silica gel chromatography optimized for purifying pyrrolo[2,3-b]pyridine derivatives?

  • Solvent selection : Use gradient elution with mixtures like heptane/ethyl acetate (8:2) or dichloromethane/methanol (98:2 → 90:10) to resolve polar and non-polar impurities .
  • Column packing : Ensure uniform silica gel particle size (e.g., 230–400 mesh) for consistent flow rates and separation efficiency.
  • Monitoring : TLC with UV visualization is critical for fraction collection.

Q. What spectroscopic techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH signals at δ 12.40 ppm in DMSO-d6) and carbon frameworks .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C19H14N4O: 315.12403 observed vs. 315.1237 calculated) .
  • ¹⁹F NMR : Identifies fluorine substituents (e.g., δ -172.74 ppm for 3-fluoro derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the fluorination of pyrrolo[2,3-b]pyridine cores?

  • Reagent choice : Selectfluor® preferentially fluorinates electron-rich positions (e.g., C5 over C3 in pyrrolo[2,3-b]pyridine) due to its electrophilic nature .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance fluorination efficiency by stabilizing transition states.
  • Temperature control : Heating at 70°C improves reaction kinetics without decomposing sensitive intermediates .

Q. What strategies are employed to design and synthesize pyrrolo[2,3-b]pyridine derivatives for kinase inhibition studies?

  • Scaffold modification : Substituents at C3 and C5 (e.g., aryl, amino, or acyl groups) modulate kinase binding affinity. For example, N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide showed sub-10 nM IC50 against BTK .
  • Bioisosteric replacement : Replacing purine cores with pyrrolo[2,3-b]pyridine enhances selectivity (e.g., antitrypanosomal activity via nucleoside analogs) .
  • Protecting groups : TIPS groups improve solubility and stability during biological assays .

Q. How does the introduction of electron-withdrawing groups (e.g., fluoro) influence the biological activity of pyrrolo[2,3-b]pyridine derivatives?

  • Enhanced potency : Fluorine at C5 increases metabolic stability and binding to hydrophobic kinase pockets (e.g., V600EB-RAF inhibitors) .
  • SAR trends : In antitrypanosomal studies, C4-fluoro derivatives (Table 2) showed superior activity (EC50 < 1 µM) compared to non-fluorinated analogs .
  • Mechanistic insights : Fluorine’s electronegativity alters electron density, affecting interactions with catalytic lysine residues in kinases .

Q. Methodological Notes

  • Contradictions : While fluorination typically enhances activity, over-substitution (e.g., trifluoromethyl groups) may reduce solubility, necessitating empirical optimization .

Properties

IUPAC Name

(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZAKHBSRBYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640115
Record name 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868387-37-5
Record name 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5M Butyl lithium (4.4 mL, 10.8 mmol) was added dropwise to a stirred solution of 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (2.55 g, 7.23 mmol) in THF (65 mL) over 10 min at −78° C. under nitrogen in three necked flask. The resulting solution was stirred at −78° C. for 1 h and solid N-fluorobenzenesulfonimide (2.84 g, 9.03 mmol) was added in one portion and stirred at −78° C. for 2 h. The solvent was evaporated and the crude material was dissolved in water (50 mL) and extracted with EtOAc (3×25 mL). The organic extract was dried and concentrated under reduced pressure to give a residue which was suspended in hexane (5 mL) and filtered. The filtrate was chromatographed (Biotage HPFC) on silica gel eluting with hexane to give 5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.06 g, 50.2%) as a viscous oil.; Mass Spec.; MS 293 (M+1); 1H NMR(CDCl3,500 MHz) 8.11(d,1H), 7.51(dd,1H), 7.34(d,1H), 6.50(d,1H), 1.84(q,3H), 1.10(d,18H).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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